
1-(4-fluorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, commonly known as FM-Triazole, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Mécanisme D'action
The mechanism of action of FM-Triazole is not fully understood. However, studies have suggested that this compound may exert its effects by inhibiting the activity of certain enzymes, such as proteases and kinases. Additionally, FM-Triazole has been shown to interact with DNA, which may contribute to its potential anticancer activity.
Biochemical and Physiological Effects:
FM-Triazole has been shown to exhibit a variety of biochemical and physiological effects. Studies have suggested that this compound may exhibit anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. Additionally, FM-Triazole has been shown to exhibit fluorescent properties, which may make it useful as a probe for the detection of metal ions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using FM-Triazole in lab experiments is its versatility. This compound has been shown to exhibit a variety of potential applications, making it useful for a wide range of experiments. Additionally, FM-Triazole is relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one limitation of using FM-Triazole in lab experiments is its potential toxicity. Studies have suggested that this compound may exhibit cytotoxic effects, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of FM-Triazole. One potential direction is the further exploration of its potential anticancer activity. Studies have shown promising results in this area, and further research may lead to the development of new anticancer agents. Additionally, further research may be conducted to explore the potential use of FM-Triazole as a fluorescent probe for the detection of metal ions. Finally, future research may focus on the synthesis of new materials using FM-Triazole as a building block.
Méthodes De Synthèse
The synthesis of FM-Triazole involves the reaction of 4-fluoroaniline with ethyl 2-bromoacetate to form ethyl 4-fluoro-phenylacetate. The resulting compound is then treated with hydrazine hydrate to form 1-(4-fluorophenyl) hydrazine. This intermediate compound is then reacted with 4-methylbenzoyl chloride to form 1-(4-fluorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide.
Applications De Recherche Scientifique
FM-Triazole has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the field of medicinal chemistry, where it has been studied for its potential use as an anticancer agent. FM-Triazole has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, this compound has been studied for its potential use in the field of material science, where it has been studied for its potential use as a building block for the synthesis of new materials.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-5-methyl-N-(4-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O/c1-11-3-7-14(8-4-11)19-17(23)16-12(2)22(21-20-16)15-9-5-13(18)6-10-15/h3-10H,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQJAQYCCHMAEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

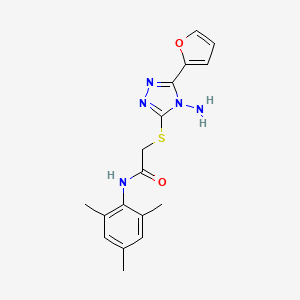
![2-(2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B3016333.png)

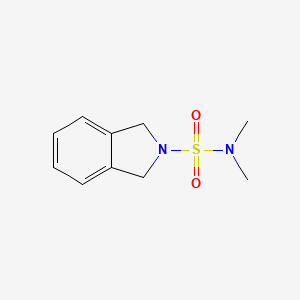
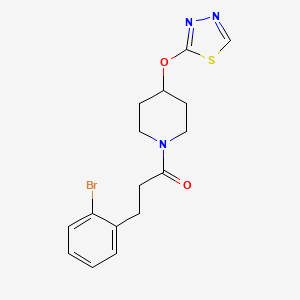
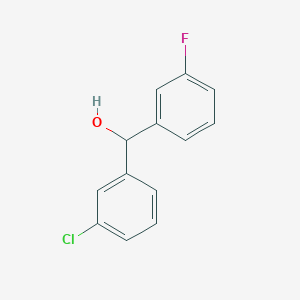
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B3016342.png)
![5-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid](/img/structure/B3016344.png)

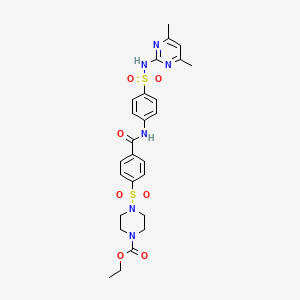
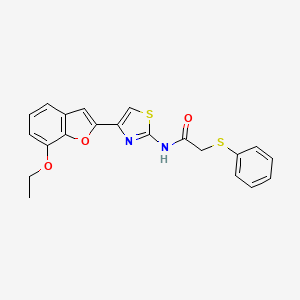
![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}propanamide](/img/no-structure.png)
![3,6-Dichloro-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]pyridine-2-carboxamide](/img/structure/B3016354.png)
